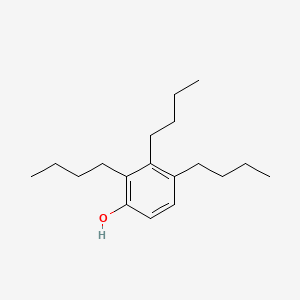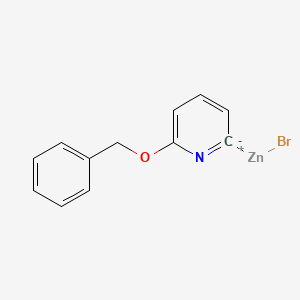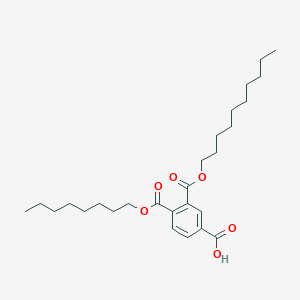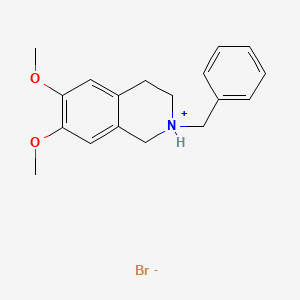
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound is characterized by the presence of benzyl and dimethoxy groups attached to the tetrahydroisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via cyclization.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce the corresponding amine .
科学研究应用
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in organic synthesis.
作用机制
The mechanism of action of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as catechol-O-methyltransferase, thereby modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in medicinal chemistry and as a precursor for other isoquinoline derivatives.
2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features and biological activities.
Uniqueness
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
属性
CAS 编号 |
31756-15-7 |
|---|---|
分子式 |
C18H22BrNO2 |
分子量 |
364.3 g/mol |
IUPAC 名称 |
2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H21NO2.BrH/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2;/h3-7,10-11H,8-9,12-13H2,1-2H3;1H |
InChI 键 |
NHMWEBZBZYZFHT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=CC=C3)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


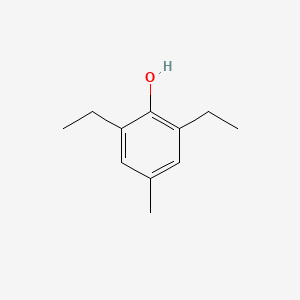
![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)

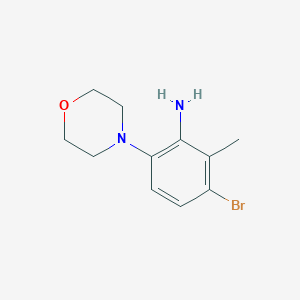
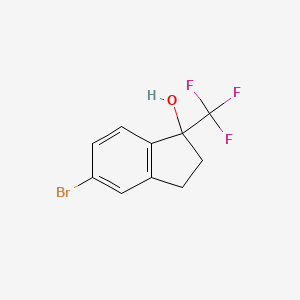
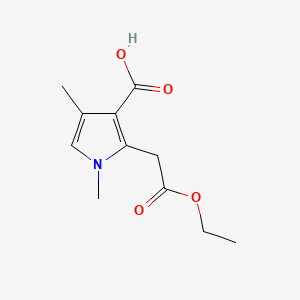
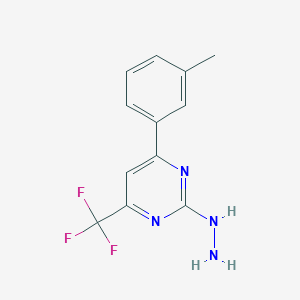
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)

![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
